molecular formula C17H16O3 B5733519 4-acetylphenyl 3-phenylpropanoate

4-acetylphenyl 3-phenylpropanoate

Cat. No.: B5733519
M. Wt: 268.31 g/mol
InChI Key: RILLRGWRFVVVOC-UHFFFAOYSA-N
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Description

4-Acetylphenyl 3-phenylpropanoate is a high-purity organic compound with the molecular formula C21H18O2 and a molecular weight of 302.37 g/mol . It features a molecular structure combining a 3-phenylpropanoate (hydrocinnamate) ester linked to a 4-acetylphenyl ring system. This structure incorporates two key functional groups: an ester and an acetyl-substituted aromatic ring, making it a potential intermediate for the synthesis of more complex molecules . Compounds with phenylpropanoate and acetylphenyl motifs are of significant interest in medicinal chemistry research. Structurally related derivatives are investigated as scaffolds for developing novel anticancer agents, with some showing promising activity against drug-resistant lung cancer cell lines . Similar molecular frameworks are also explored in the design of anti-inflammatory agents . As a building block, this compound can be used in various chemical reactions, including condensations and functional group transformations, to create libraries of derivatives for biological screening . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-acetylphenyl) 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-13(18)15-8-10-16(11-9-15)20-17(19)12-7-14-5-3-2-4-6-14/h2-6,8-11H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILLRGWRFVVVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl 3-phenylpropanoate typically involves an esterification reaction. One common method is the reaction of 4-acetylphenol with 3-phenylpropanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification techniques. The process may involve continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl 3-phenylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Acetylphenyl 3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetylphenyl 3-phenylpropanoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism would be related to its interaction with biological targets, which could involve binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-acetylphenyl 3-phenylpropanoate with structurally related esters and propanoic acid derivatives, highlighting key structural variations, physicochemical properties, and biological activities:

Compound Name Structure Key Substituents Reported Properties/Activities Reference
This compound Ester: 4-acetylphenyl group + 3-phenylpropanoate Acetyl (electron-withdrawing, para) Inferred: Potential susceptibility to hydrolysis due to electron-withdrawing acetyl group.
m-Tolyl 3-phenylpropanoate (17) Ester: m-tolyl (meta-methylphenyl) + 3-phenylpropanoate Methyl (electron-donating, meta) Synthesized in 72–85% yield; likely lower hydrolysis rate compared to acetyl-substituted analogs.
p-Nitrobenzyl 3-phenylpropanoate (31) Ester: p-nitrobenzyl + 3-phenylpropanoate Nitro (strong electron-withdrawing, para) Higher stability under acidic conditions; potential bioactivity in pest control applications.
3-(4-Hydroxyphenyl)propanoic acid Carboxylic acid: 4-hydroxyphenyl + propanoic acid Hydroxyl (polar, para) Used in peptide synthesis; high solubility in polar solvents due to H-bonding.
3-(Biphenyl-4-yl)propanoic acid Carboxylic acid: biphenyl-4-yl + propanoic acid Biphenyl (hydrophobic, extended aromatic) Non-polymeric; molecular weight 226.27 g/mol; potential use in materials science.
Ethyl 3-(4-hydroxyphenyl)propanoate Ester: ethyl + 4-hydroxyphenyl + propanoate Hydroxyl (para) CAS 3249-01-2; used in flavor/fragrance industries; hydrolyzes faster than acetylated analogs.
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate Ester: methyl + 3-hydroxy-4-methoxyphenyl + propanoate Hydroxyl (meta), methoxy (para) Polar substituents enhance solubility; applications in pharmaceutical intermediates.

Key Observations:

Hydroxyl-substituted analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) exhibit higher polarity and solubility in aqueous media, whereas biphenyl or acetylated derivatives are more lipophilic .

Biological Activity: Esters like p-nitrobenzyl 3-phenylpropanoate (31) and p-methoxyphenyl 4-phenylbutanoate (21) were studied as acaricides against Psoroptes cuniculi, suggesting that the target compound’s acetyl group may confer similar bioactivity if tested . Amide analogs (e.g., N-(4-acetylphenyl)-3-chloropropanamide) demonstrate the versatility of the 4-acetylphenyl group in medicinal chemistry, though esters may offer distinct metabolic stability profiles .

Synthetic Utility: The acetyl group in 4-acetylphenyl derivatives serves as a reactive handle for further functionalization (e.g., reduction to hydroxyl or conversion to heterocycles) . Esters with extended aromatic systems (e.g., 3-(biphenyl-4-yl)propanoic acid) are valuable in materials science for their π-π stacking interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-acetylphenyl 3-phenylpropanoate in academic laboratories?

  • Methodology :

  • Enzymatic esterification : Use immobilized lipases (e.g., Candida antarctica lipase B) under solvent-free conditions or in green solvents (e.g., cyclopentyl methyl ether) to catalyze the esterification of 3-phenylpropanoic acid with 4-acetylphenol. This method minimizes waste and avoids harsh acids .
  • Traditional chemical synthesis : React 3-phenylpropanoic acid chloride with 4-acetylphenol in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm ester linkage formation (e.g., carbonyl resonance at ~170 ppm for the ester group) and aromatic substitution patterns (e.g., acetyl group at δ ~2.6 ppm for CH3_3) .
  • Mass spectrometry (MS) : Employ high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 297.1124 for C17_{17}H16_{16}O3_3) .
  • HPLC : Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture, due to the compound’s sensitivity to hydrolysis .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., acid chlorides) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in the reactivity of this compound under varying nucleophilic conditions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack (e.g., carbonyl carbon vs. acetyl group). Compare activation energies for competing pathways using Gaussian or ORCA software .
  • Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to explain discrepancies in reaction rates observed experimentally .

Q. What strategies optimize enzymatic vs. chemical synthesis yields for this compound?

  • Methodology :

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize lipase-catalyzed reactions by varying parameters (temperature, enzyme loading, solvent ratio). Compare with traditional synthesis yields using ANOVA .
  • Kinetic studies : Use inline IR spectroscopy to monitor esterification progress and identify rate-limiting steps (e.g., acyl-enzyme intermediate formation in lipase catalysis) .

Q. How is SHELX software utilized in determining the crystal structure of this compound derivatives?

  • Methodology :

  • Data refinement : Use SHELXL for least-squares refinement of X-ray diffraction data. Apply TWIN and BASF commands to handle twinning in crystals with low symmetry .
  • Hydrogen bonding analysis : Generate ORTEP diagrams to visualize intermolecular interactions (e.g., C=O···H–O hydrogen bonds) critical for crystal packing .

Q. What in silico models predict the pharmacokinetic and toxicological profiles of this compound?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier permeability, and CYP450 inhibition. Validate with experimental Caco-2 cell permeability assays .
  • Molecular docking : Dock the compound into target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to hypothesize anti-inflammatory activity. Compare binding affinities with NSAIDs like ibuprofen .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

  • Methodology :

  • Bioisosteric replacement : Substitute the acetyl group with trifluoromethyl or nitro groups to modulate electron-withdrawing effects. Assess antibacterial activity via MIC assays against S. aureus .
  • Fragment-based drug design : Use X-ray crystallography to identify critical binding motifs, then synthesize derivatives with modified phenyl rings (e.g., 4-fluoro or 4-methoxy substituents) .

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